1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a bicyclic organic compound characterized by the presence of two nitrogen atoms within its pyridine rings. It is structurally related to tetrahydropyridine, which is a saturated derivative of pyridine. The compound features a unique arrangement of hydrogen and carbon atoms that contributes to its chemical properties and reactivity.
The molecular formula for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is C10H12N2, and it has a molecular weight of approximately 160.22 g/mol. This compound is typically a colorless liquid with specific physical properties, including being insoluble in water and having vapors that are heavier than air .
Research indicates that 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with receptors in the central nervous system.
Additionally, studies have shown that derivatives of this compound may possess antitumor activity and could be explored for therapeutic applications in cancer treatment .
The synthesis of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl can be achieved through several methods:
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has various applications in:
Interaction studies involving 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1,2,3,6-Tetrahydropyridine | Single pyridine ring | Commonly used as a solvent; less complex |
5-Methyl-1,2,3,6-tetrahydropyridine | Methyl group addition | Exhibits different biological activities |
1-(Aminomethyl)-pyrrolidine | Different ring structure | Potential applications in drug synthesis |
1-Amino-2-methylpyridine | Substituted pyridine | Known for its role in organic synthesis |
These compounds highlight the unique characteristics of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl while also showcasing its potential applications in various fields due to its distinct structure and reactivity .